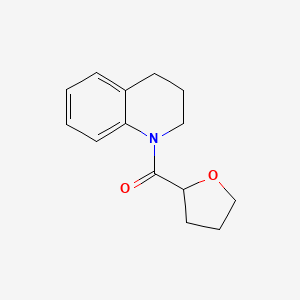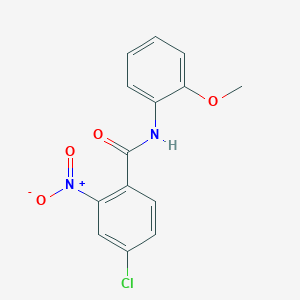![molecular formula C17H16ClN3O3 B11026410 (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11026410.png)
(3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-クロロフェニル)-[4-(4-ニトロフェニル)ピペラジン-1-イル]メタノンは、様々な科学分野で注目されている複雑な有機化合物です。この化合物は、3-クロロフェニル基と4-ニトロフェニル基が置換されたピペラジン環を特徴とし、研究や工業用途に適した汎用性の高い分子となっています。
製造方法
合成経路と反応条件
(3-クロロフェニル)-[4-(4-ニトロフェニル)ピペラジン-1-イル]メタノンの合成は、通常、以下の手順で行われます。
ピペラジン誘導体の形成: 最初のステップは、塩基性条件下でピペラジンと3-クロロベンゾイルクロリドを反応させて、中間体である(3-クロロフェニル)ピペラジンを生成することです。
ニトロ化: 次に、濃硝酸と濃硫酸の混合物を使用して中間体をニトロ化し、フェニル環のpara位にニトロ基を導入します。
最終カップリング: 最終ステップでは、ニトロ化された中間体を、トリエチルアミンなどの塩基の存在下で4-ニトロベンゾイルクロリドとカップリングさせて、目的の化合物を生成します。
工業生産方法
この化合物の工業生産は、大規模生産向けに最適化された同様の合成経路が採用される場合があります。これには、連続フロー反応器、自動合成システム、および高収率と高純度を確保するための反応条件の厳格な管理の使用が含まれます。
化学反応解析
反応の種類
(3-クロロフェニル)-[4-(4-ニトロフェニル)ピペラジン-1-イル]メタノンは、次のような様々な化学反応を起こします。
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: フェニル環の塩素原子は、適切な条件下でアミンやチオールなどの求核剤で置換できます。
加水分解: メタノン基は、強酸または強塩基の存在下で加水分解されて、対応するカルボン酸とアミンを生成します。
一般的な試薬と条件
酸化: 水素ガス、炭素担持パラジウム。
置換: アミンやチオールなどの求核剤、ジメチルホルムアミド (DMF) などの溶媒。
加水分解: 強酸 (例:塩酸) または強塩基 (例:水酸化ナトリウム)。
主な生成物
還元: (3-クロロフェニル)-[4-(4-アミノフェニル)ピペラジン-1-イル]メタノン。
置換: 使用される求核剤に応じて、様々な置換誘導体。
加水分解: 3-クロロ安息香酸と4-ニトロフェニルピペラジン。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、様々な修飾を可能にし、新しい材料や触媒の開発において貴重なものです。
生物学
生物学的研究では、(3-クロロフェニル)-[4-(4-ニトロフェニル)ピペラジン-1-イル]メタノンは、薬理学的薬剤としての可能性について研究されています。生物学的標的との相互作用は、特に神経学および腫瘍学の分野で、新しい薬剤開発のための興味深いものです。
医学
この化合物の潜在的な治療効果、特に特定の酵素や受容体の阻害剤としての役割が探索されています。血脳関門を通過する能力は、中枢神経系疾患の治療のための候補となっています。
工業
工業部門では、この化合物は、特殊化学品の生産に使用され、農薬や医薬品の合成における中間体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with 3-chlorobenzoyl chloride under basic conditions to form the intermediate (3-chlorophenyl)piperazine.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the phenyl ring.
Final Coupling: The final step involves coupling the nitrated intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The methanone group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: (3-Chlorophenyl)-[4-(4-aminophenyl)piperazin-1-yl]methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chlorobenzoic acid and 4-nitrophenylpiperazine.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone is studied for its potential as a pharmacological agent. Its interactions with biological targets are of interest for developing new drugs, particularly in the fields of neurology and oncology.
Medicine
The compound’s potential therapeutic effects are being explored, especially its role as an inhibitor of specific enzymes or receptors. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
(3-クロロフェニル)-[4-(4-ニトロフェニル)ピペラジン-1-イル]メタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ニトロ基は酸化還元反応に関与することができ、ピペラジン環は様々な生物学的巨大分子と相互作用し、その活性を調節することができます。タンパク質や核酸の特定の部位に結合する能力は、その生物学的効果の基礎となっています。
類似化合物の比較
類似化合物
(3-クロロフェニル)-[4-(4-アミノフェニル)ピペラジン-1-イル]メタノン: 類似の構造ですが、ニトロ基の代わりにアミノ基があります。
(3-クロロフェニル)-[4-(4-メチルフェニル)ピペラジン-1-イル]メタノン: 類似の構造ですが、ニトロ基の代わりにメチル基があります。
独自性
(3-クロロフェニル)-[4-(4-ニトロフェニル)ピペラジン-1-イル]メタノンにニトロ基とクロロフェニル基の両方が存在することは、独特の化学反応性と生物活性をもたらします。この組み合わせは、様々な化学的修飾と生物学的標的との相互作用を可能にし、研究や工業用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
(3-Chlorophenyl)-[4-(4-aminophenyl)piperazin-1-yl]methanone: Similar structure but with an amino group instead of a nitro group.
(3-Chlorophenyl)-[4-(4-methylphenyl)piperazin-1-yl]methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of both a nitro group and a chlorophenyl group in (3-Chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone provides unique chemical reactivity and biological activity. This combination allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C17H16ClN3O3 |
|---|---|
分子量 |
345.8 g/mol |
IUPAC名 |
(3-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-3-1-2-13(12-14)17(22)20-10-8-19(9-11-20)15-4-6-16(7-5-15)21(23)24/h1-7,12H,8-11H2 |
InChIキー |
YIWDBGKWWMAHNY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate](/img/structure/B11026327.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(1H-indol-1-yl)propan-1-one](/img/structure/B11026330.png)

![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11026336.png)
methanone](/img/structure/B11026338.png)
![3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026339.png)
![Methyl 2-{[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11026355.png)

![N-[3-(4-fluorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B11026368.png)
![5-(4-Methoxyphenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11026375.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026387.png)
![1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11026393.png)
![1H-1,2,3-benzotriazol-1-yl[3-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]methanone](/img/structure/B11026395.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11026408.png)
